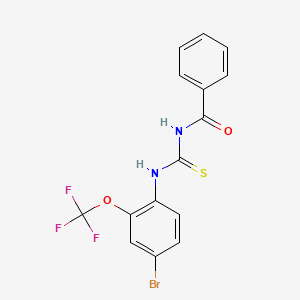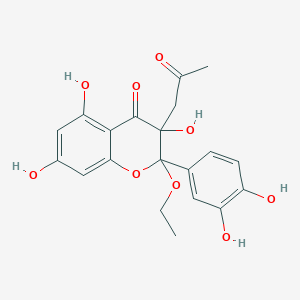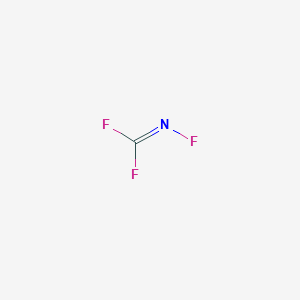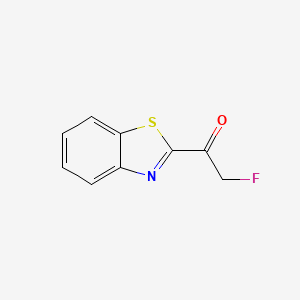
5,6beta-Dihydro-5-isopropyl-2-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6beta-Dihydro-5-isopropyl-2-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol is a synthetic cannabinoid. This compound is known for its unique structure, which includes a methano-2H-1-benzoxocin ring system. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,6beta-Dihydro-5-isopropyl-2-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol can be synthesized through a pyridine-catalyzed citral-olivetol condensation . This method involves the reaction of citral with olivetol in the presence of pyridine, which acts as a catalyst. The reaction conditions typically include a controlled temperature and specific solvent to ensure the desired product is obtained.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,6beta-Dihydro-5-isopropyl-2-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
5,6beta-Dihydro-5-isopropyl-2-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol has several scientific research applications, including:
Chemistry: Used as a model compound to study synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including interactions with cannabinoid receptors.
Medicine: Explored for its potential therapeutic effects, such as pain relief and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6beta-Dihydro-5-isopropyl-2-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol involves its interaction with cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes. The compound binds to these receptors, modulating their activity and influencing pathways involved in pain, inflammation, and other responses .
Comparison with Similar Compounds
Similar Compounds
Delta-9-tetrahydrocannabinol (THC): The primary psychoactive component of cannabis.
Cannabidiol (CBD): A non-psychoactive component of cannabis with various therapeutic effects.
Synthetic cannabinoids: A class of compounds designed to mimic the effects of natural cannabinoids.
Uniqueness
5,6beta-Dihydro-5-isopropyl-2-methyl-9-pentyl-2,6-methano-2H-1-benzoxocin-7-ol is unique due to its specific chemical structure, which includes a methano-2H-1-benzoxocin ring system.
Properties
Molecular Formula |
C21H30O2 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
9-methyl-5-pentyl-12-propan-2-yl-8-oxatricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraen-3-ol |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-11-18(22)20-17-13-21(4,23-19(20)12-15)10-9-16(17)14(2)3/h9-12,14,16-17,22H,5-8,13H2,1-4H3 |
InChI Key |
CBTJTXBOVDHKFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(C=CC3C(C)C)(OC2=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13425844.png)




![[8-(2,4-Dioxo-2,3,4,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-1-yl)-octyl]-phosphonic acid](/img/structure/B13425869.png)



![(Z)-N'-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide](/img/structure/B13425886.png)


![(2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one)](/img/structure/B13425906.png)
